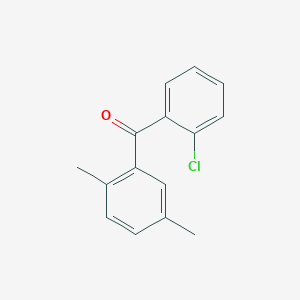![molecular formula C26H19ClFN3OS3 B2570722 5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422306-19-2](/img/structure/B2570722.png)
5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C26H19ClFN3OS3 and its molecular weight is 540.09. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antinociceptive and Anti-inflammatory Applications
The compound of interest, due to its structural similarity with thiazolopyrimidine derivatives, has been investigated for potential antinociceptive and anti-inflammatory activities. Research has demonstrated that certain thiazolopyrimidine derivatives exhibit significant antinociceptive and anti-inflammatory effects. These activities were evaluated using methods like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity. The findings suggest that these compounds could have therapeutic potential in managing pain and inflammation without significant ulcerogenic effects, making them promising candidates for further drug development (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial and Antifungal Properties
Another significant application of thiazolopyrimidine derivatives, including compounds structurally related to the compound , is their antimicrobial and antifungal properties. Studies have synthesized and evaluated various derivatives for their potential as antibacterial and antifungal agents. The synthesized compounds showed promising activity against a range of bacterial and fungal strains, highlighting their potential in the development of new antimicrobial and antifungal therapies (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Research into thiazolopyrimidine derivatives has also explored their potential anticancer activities. Certain derivatives have been synthesized and evaluated for their efficacy in inhibiting the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer. These studies suggest that thiazolopyrimidine derivatives could serve as a basis for developing new anticancer agents with moderate to excellent growth inhibition capabilities (Holla, Rao, Sarojini, & Akberali, 2004).
Antibacterial and Antifungal Activity of Novel Derivatives
Further studies have focused on the synthesis of new benzothiazole pyrimidine derivatives, including those related to the compound of interest, demonstrating significant in vitro antibacterial and antifungal activities. These activities surpass those of standard drugs, indicating the potential of these novel derivatives in treating infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
特性
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3OS3/c1-2-16-7-11-19(12-8-16)30-23-22(35-26(30)33)24(32)31(20-13-9-18(28)10-14-20)25(29-23)34-15-17-5-3-4-6-21(17)27/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZPBCFTCZLRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

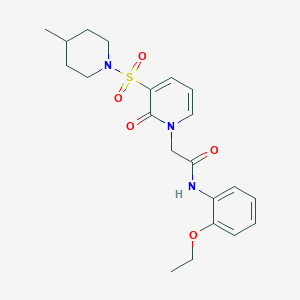
![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)
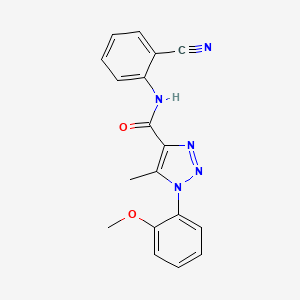
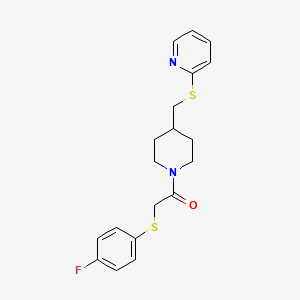
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2570646.png)
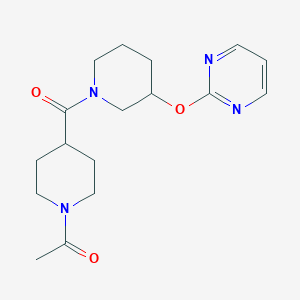
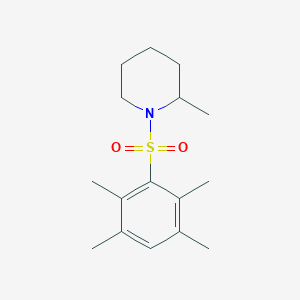
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

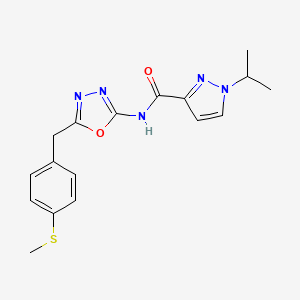

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)
